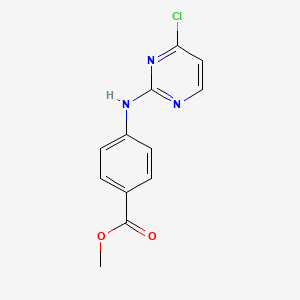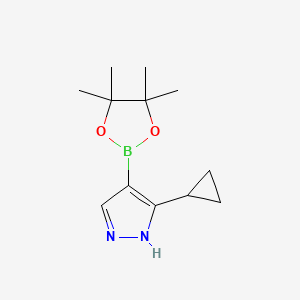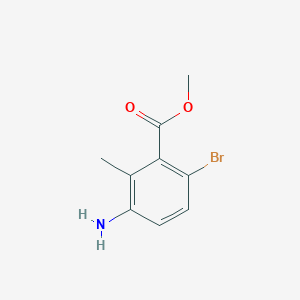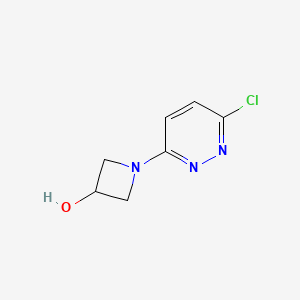![molecular formula C25H36Br2S2 B1428730 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene CAS No. 478404-10-3](/img/structure/B1428730.png)
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene
Descripción general
Descripción
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a chemical compound with the molecular formula C25H36Br2S2 . It is a compound with two thiophene units confined to one plane .
Synthesis Analysis
The synthesis of 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene can be achieved by reacting 4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a rigid coplanar structure that favors π−π intermolecular interactions . This structure allows for more effective conjugation if embedded into semiconducting polymers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 560.5 g/mol . It has a topological polar surface area of 56.5 Ų and a heavy atom count of 29 . It has a rotatable bond count of 14 . The exact mass is 560.06047 g/mol and the monoisotopic mass is 558.06252 g/mol .Aplicaciones Científicas De Investigación
Organic Electronics and Field-Effect Transistors
The compound 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a valuable building block in organic electronics due to its rigid coplanar structure that favors π−π intermolecular interactions and good electron-donating properties. It is particularly useful in the development of organic field-effect transistors (OFETs) where its properties can enhance device performance .
Semiconducting Polymers
Incorporating this compound into semiconducting polymers can lead to materials with a lower band gap. This is because the two thiophene units confined to one plane allow for more effective conjugation when embedded into semiconducting polymers .
Synthesis of Low Band Gap Polymers
It serves as an intermediate for synthesizing low band gap polymers such as poly [N-9’-heptadecanyl-2,7-carbazole-alt-5,5-(4’,7’-di-2-thienyl-2’,1’,3’-benzothiadiazole)] (PCDTBT) and poly [2,1,3-benzothiadiazole-4,7-diyl [4,4-bis (2-ethylhexyl)-4H-cyclopenta [2,1-b:3,4-b’]dithiophene-2,6-diyl]] (PCPDTBT), which are important for photovoltaic applications .
Alkylation in Aqueous Conditions
A novel method has been reported for the alkylation of 4H-cyclopenta-[2,1-b:3,4-b’]dithiophene (CPDT) in aqueous conditions using this compound. This method extends to the alkylation of 2,6-dibromo-4H-cyclopenta-[2,1-b:3,4-b’]dithiophene for the first time, showcasing its versatility in chemical synthesis .
Mecanismo De Acción
Target of Action
The primary target of 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is the semiconducting polymers . The compound, with two thiophene units confined to one plane, allows more effective conjugation when embedded into these polymers .
Mode of Action
The compound interacts with its targets by facilitating π−π intermolecular interactions . This interaction enhances the electron-donating properties of the semiconducting polymers .
Biochemical Pathways
The compound affects the conjugation pathway in semiconducting polymers . The enhanced conjugation results in polymers with a lower band gap , which can improve the performance of organic field-effect transistors and organic electronics .
Pharmacokinetics
It’s known that the compound has a boiling point of 5521±500 °C and a density of 1.297 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Result of Action
The result of the compound’s action is the production of semiconducting polymers with enhanced electron-donating properties and a lower band gap . This can lead to improved performance in organic field-effect transistors and organic electronics .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the alkylation of the compound can be performed in aqueous conditions . This method has several advantages such as the exclusive use of water instead of high boiling toxic solvents, simple separation of the defect-free dialkylated product, and the use of mild reaction conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
4,10-dibromo-7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36Br2S2/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)19-17-21(26)28-23(19)24-20(25)18-22(27)29-24/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLWOFZCHUCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731375 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene | |
CAS RN |
478404-10-3 | |
| Record name | 2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



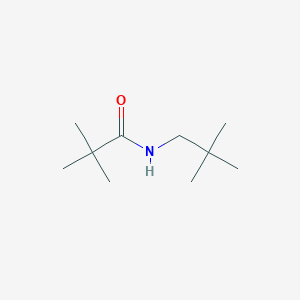

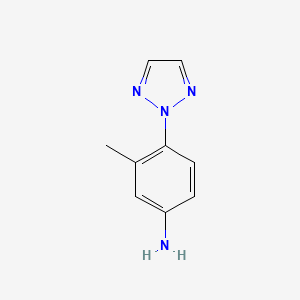
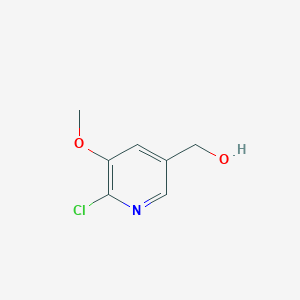
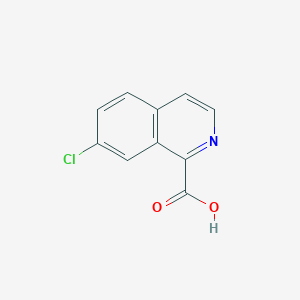

![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)
